molecular formula C7H10N2O B2685039 1-Pyrazin-2-ylpropan-2-OL CAS No. 51460-71-0

1-Pyrazin-2-ylpropan-2-OL

Cat. No. B2685039
CAS RN: 51460-71-0
M. Wt: 138.17
InChI Key: DQCMZEXRKHOUBG-UHFFFAOYSA-N
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Description

1-Pyrazin-2-ylpropan-2-ol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Pyrazin-2-ylpropan-2-ol is 1S/C7H10N2O/c1-6(10)4-7-5-8-2-3-9-7/h2-3,5-6,10H,4H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

1-Pyrazin-2-ylpropan-2-ol is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

1-Pyrazin-2-ylpropan-2-OL serves as a versatile intermediate in the synthesis of various chemical compounds, exhibiting a range of biological and chemical properties. For instance, it has been involved in the synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives, which are potent and selective inhibitors of cyclooxygenase-2 (COX-2), highlighting its role in medicinal chemistry for developing anti-inflammatory drugs (Penning et al., 1997). Similarly, its derivatives have been used to create merocyanine dyes with photochromic properties, demonstrating its utility in materials science for developing photoresponsive materials (Gabbutt et al., 2001).

Biological Applications

In the realm of biological research, 1-Pyrazin-2-ylpropan-2-OL derivatives have been explored for their potential in inhibiting ethylene biosynthesis in plants. This application is significant for agriculture, where controlling ethylene levels can reduce postharvest loss by delaying the ripening of fruits and senescence of flowers (Sun et al., 2017). Another study demonstrated the chemopreventive efficacy of oltipraz, a compound derived from 1-Pyrazin-2-ylpropan-2-OL, against urinary bladder carcinogenesis, emphasizing its potential as a cancer chemopreventive agent (Iida et al., 2004).

Photophysical and Electrochemical Properties

The compound has also been a subject of study for understanding its photophysical and electrochemical properties. Research on its structural and spectral analysis through density functional theory (DFT) has provided insights into its stability, electronic absorption spectra, and potential for hyperpolarizability, which are critical for applications in optoelectronics and as sensors (Suresh et al., 2015).

Coordination Chemistry

Furthermore, 1-Pyrazin-2-ylpropan-2-OL derivatives have been utilized in coordination chemistry to develop luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions. These compounds serve as versatile ligands, offering a scaffold for developing functional materials and catalytic systems (Halcrow, 2005).

Safety And Hazards

The safety information for 1-Pyrazin-2-ylpropan-2-ol includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on 1-Pyrazin-2-ylpropan-2-ol and similar compounds could involve further exploration of their potential biological activities . Additionally, more detailed studies on their synthesis, chemical reactions, and mechanisms of action could provide valuable insights.

properties

IUPAC Name

1-pyrazin-2-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(10)4-7-5-8-2-3-9-7/h2-3,5-6,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCMZEXRKHOUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrazin-2-ylpropan-2-OL

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